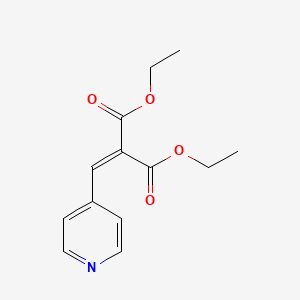
diethyl 2-(pyridin-4-ylmethylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
diethyl 2-(pyridin-4-ylmethylene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pyridylmethylene group attached to the malonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(pyridin-4-ylmethylene)malonate typically involves the alkylation of diethyl malonate with 4-pyridylmethylene halides. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the 4-pyridylmethylene halide to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions: diethyl 2-(pyridin-4-ylmethylene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl carboxylic acids.
Reduction: Reduction reactions can yield pyridylmethylene alcohols.
Substitution: The malonate moiety can undergo substitution reactions, particularly at the alpha position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and strong bases like sodium hydride or lithium diisopropylamide are commonly employed.
Major Products Formed:
Oxidation: Pyridyl carboxylic acids.
Reduction: Pyridylmethylene alcohols.
Substitution: Alpha-substituted malonates.
Aplicaciones Científicas De Investigación
diethyl 2-(pyridin-4-ylmethylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-(pyridin-4-ylmethylene)malonate involves its reactivity as a nucleophile and electrophile. The compound can form enolate ions, which are highly reactive intermediates in various organic reactions. These enolate ions can undergo nucleophilic addition to electrophiles, leading to the formation of new carbon-carbon bonds. The pyridylmethylene group can also participate in coordination chemistry, interacting with metal ions and other molecular targets.
Comparación Con Compuestos Similares
Diethyl malonate: A simpler analog without the pyridylmethylene group.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Malonic acid: The parent dicarboxylic acid of diethyl malonate.
Uniqueness: diethyl 2-(pyridin-4-ylmethylene)malonate is unique due to the presence of the pyridylmethylene group, which imparts additional reactivity and potential for coordination chemistry. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
diethyl 2-(pyridin-4-ylmethylidene)propanedioate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12(15)11(13(16)18-4-2)9-10-5-7-14-8-6-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
CMRLNKVVIHIYMH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=NC=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















